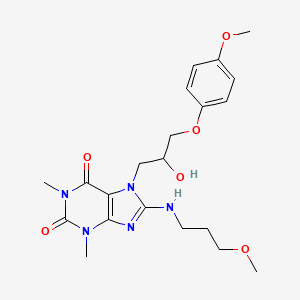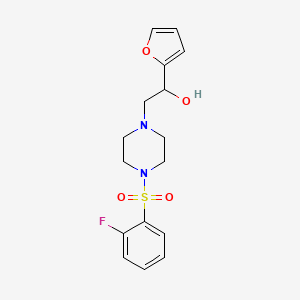
1-méthyl-N-(1-(phénylsulfonyl)-1,2,3,4-tétrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a complex molecular structure. Known for its diverse pharmacological activities, this compound finds applications in various fields of scientific research, including medicinal chemistry and molecular biology.
Synthetic Routes and Reaction Conditions:
This compound is synthesized through a multi-step process involving the construction of the tetrahydroquinoline core followed by the introduction of the phenylsulfonyl group and the 1H-1,2,3-triazole moiety. Typical reaction conditions include controlled temperature environments, suitable solvents like acetonitrile or dimethyl sulfoxide, and catalysts to facilitate the coupling reactions.
Industrial Production Methods:
Industrially, the synthesis of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is scaled up using large reactors with automated systems to ensure precision in temperature control, reagent addition, and reaction time management. The purification process often involves recrystallization and chromatographic techniques to achieve high purity.
Types of Reactions:
The compound undergoes various chemical reactions, including:
Oxidation: : It can be oxidized in the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, depending on the functional group involved.
Common Reagents and Conditions:
Common reagents include acids, bases, and organometallic compounds. Reaction conditions are typically controlled to maintain the stability of the triazole and quinoline cores.
Major Products:
Major products from these reactions include various derivatives where functional groups have been altered while retaining the core structure of the compound.
Applications De Recherche Scientifique
This compound has several applications across different scientific domains:
Chemistry: : It is used as a building block in synthetic organic chemistry to create complex molecules for various purposes.
Biology: : In molecular biology, it serves as a probe to study enzyme interactions and protein functions.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of advanced materials and as a chemical intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformational states of proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, this molecule exhibits unique properties due to the presence of the triazole and tetrahydroquinoline moieties. For instance:
1H-1,2,3-Triazole-4-carboxamide: : Lacks the tetrahydroquinoline group, offering different pharmacological profiles.
Phenylsulfonyl-tetrahydroquinoline: : Does not contain the triazole ring, resulting in varied biological activities.
The combination of these structural features in 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide imparts it with a distinct chemical and biological profile, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-23-13-17(21-22-23)19(25)20-15-10-9-14-6-5-11-24(18(14)12-15)28(26,27)16-7-3-2-4-8-16/h2-4,7-10,12-13H,5-6,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUIFAMHXKNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2473441.png)


![5-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)pentan-1-ol](/img/structure/B2473446.png)


![[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B2473451.png)

![1-[2-(8-Hydroxy-5-oxo-2,6-diazaspiro[3.5]nonan-2-yl)-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2473454.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2473456.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2473461.png)

